Comparative Molecular Properties of 7H-Purine-6,7-diamine vs. the 2,6-Diaminopurine Regioisomer
As a baseline for differentiation, the regioisomeric structure of 7H-Purine-6,7-diamine confers distinct physicochemical and electronic properties compared to the more widely studied 2,6-diaminopurine (2,6-DAP) [1]. While direct experimental data for the 6,7-isomer are scarce in public literature, the known properties of its isomer provide a benchmark for anticipated differences in solubility, stability, and target interaction. For instance, 2,6-DAP exhibits an aqueous solubility of 2.38 g/L at 20°C . The 6,7-isomer's altered hydrogen-bond donor/acceptor map is expected to result in a different solubility profile, which is a critical parameter for assay development and formulation.
| Evidence Dimension | Regioisomeric Structure and Aqueous Solubility |
|---|---|
| Target Compound Data | Purine ring substituted with amine groups at the 6- and 7-positions. Solubility data not available in primary literature. |
| Comparator Or Baseline | 2,6-Diaminopurine (2,6-DAP, CAS 1904-98-9). Solubility in water: 2.38 g/L at 20°C. |
| Quantified Difference | Undefined; structural difference implies a significant difference in physicochemical properties. |
| Conditions | Analysis of molecular structure and available physicochemical data. |
Why This Matters
The distinct regioisomeric identity directly impacts a molecule's behavior in biological and chemical systems, making it a non-interchangeable entity with other diaminopurines for applications where specific molecular recognition is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 30976, 2,6-Diaminopurine. View Source
